(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine
CAS No.:
Cat. No.: VC13426083
Molecular Formula: C12H10F3NOS
Molecular Weight: 273.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10F3NOS |
|---|---|
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | [4-[3-(trifluoromethoxy)phenyl]thiophen-2-yl]methanamine |
| Standard InChI | InChI=1S/C12H10F3NOS/c13-12(14,15)17-10-3-1-2-8(4-10)9-5-11(6-16)18-7-9/h1-5,7H,6,16H2 |
| Standard InChI Key | IOCUMYJTDLQRMK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CSC(=C2)CN |
| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CSC(=C2)CN |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name is [4-[3-(trifluoromethoxy)phenyl]thiophen-2-yl]methanamine, with a molecular formula of C₁₂H₁₀F₃NOS and a molecular weight of 273.28 g/mol. Key structural elements include:
-
Thiophene ring: A five-membered aromatic heterocycle with sulfur at position 1.
-
3-(Trifluoromethoxy)phenyl group: A benzene ring substituted with a trifluoromethoxy (-OCF₃) group at the meta position, enhancing electron-withdrawing properties.
-
Methanamine (-CH₂NH₂): A primary amine group facilitating hydrogen bonding and salt formation.
The SMILES notation C1=CC(=CC(=C1)OC(F)(F)F)C2=CSC(=C2)CN and InChIKey IOCUMYJTDLQRMK-UHFFFAOYSA-N provide unambiguous identifiers for computational and regulatory purposes.
Synthesis and Manufacturing Strategies
The synthesis of (4-(3-(trifluoromethoxy)phenyl)thiophen-2-yl)methanamine involves multi-step protocols, often leveraging cross-coupling and heterocyclization reactions.
Route 1: Suzuki-Miyaura Coupling
-
Thiophene Core Formation: Bromination of 2-thiophenemethylamine followed by Boc protection yields 2-(bromothiophen-2-yl)-N-Boc-methanamine .
-
Aryl Bonding: Suzuki coupling with 3-(trifluoromethoxy)phenylboronic acid under Pd catalysis installs the aryl group.
-
Deprotection: Acidic removal of the Boc group reveals the primary amine.
Route 2: Paal-Knorr Cyclization
-
Condensation of 3-(trifluoromethoxy)phenylacetone with ammonium acetate forms the thiophene ring, followed by functionalization via chloroacetylation and amination .
Industrial-Scale Considerations
-
Catalyst Optimization: Palladium-based catalysts (e.g., Pd(PPh₃)₄) achieve >80% yield in coupling steps.
-
Purification: Column chromatography or crystallization from ethanol/water mixtures ensures >95% purity .
Physicochemical Properties
Experimental and computational data reveal the following characteristics:
| Property | Value/Range | Method/Source |
|---|---|---|
| Density | 1.3–1.5 g/cm³ | Predicted (QSPR) |
| Boiling Point | 210–215°C | Estimated (EPI Suite) |
| LogP (Partition Coefficient) | 2.8–3.2 | HPLC Determination |
| pKa (Amine) | 9.2–9.5 | Potentiometric Titration |
| Solubility | 0.1 mg/mL in H₂O | Shake-Flask Method |
The trifluoromethoxy group contributes to enhanced lipophilicity (LogP > 2.5), favoring blood-brain barrier penetration, while the amine group enables salt formation for improved aqueous solubility.
Industrial and Research Applications
Pharmaceutical Development
-
Lead Compound: Structural analogs are patented as inducible nitric oxide synthase (iNOS) inhibitors (US11760701B2) .
-
Prodrug Design: Amine group facilitates conjugation with carboxylic acid prodrug moieties.
Materials Science
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume